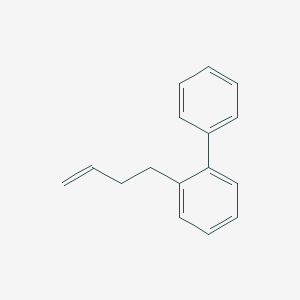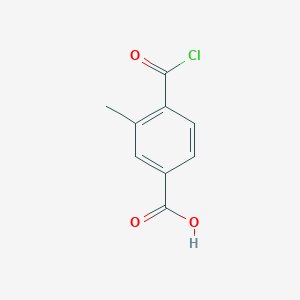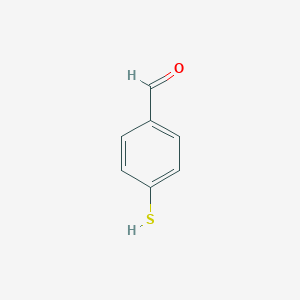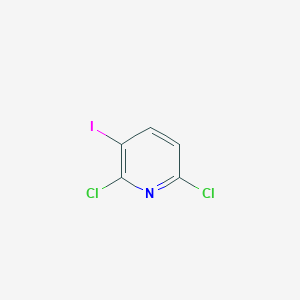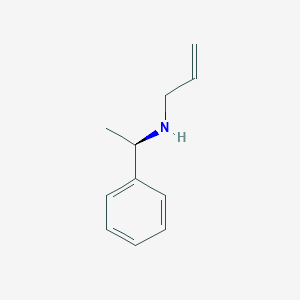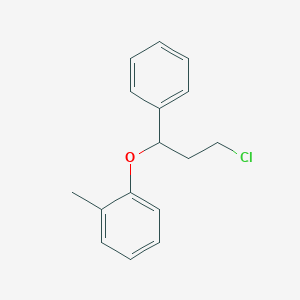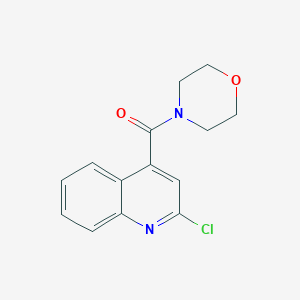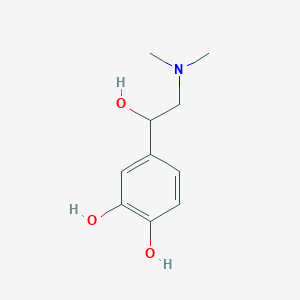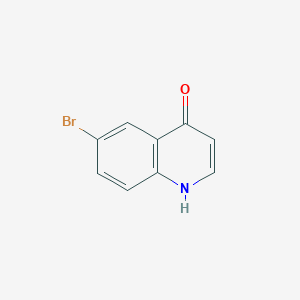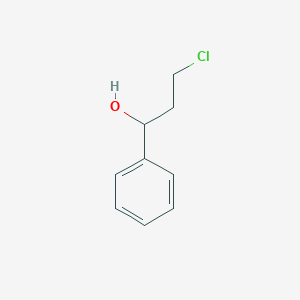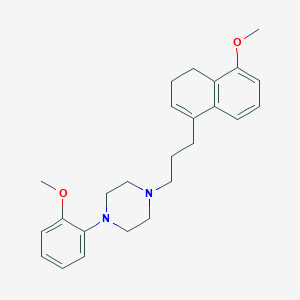
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a chemical compound that is widely used in scientific research due to its unique properties. It is a piperazine derivative that has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antipsychotic effects.
Effets Biochimiques Et Physiologiques
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the levels of glutamate and increase the levels of GABA, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine in lab experiments is its unique pharmacological profile. It has been found to have a wide range of pharmacological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine. One of the main areas of research is the development of more efficient synthesis methods that can increase the availability and reduce the cost of this compound. Another area of research is the study of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a complex process that involves several steps. The first step involves the synthesis of 1-(2-pyridyl)piperazine, which is then reacted with 3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)propanal to form the intermediate compound. The intermediate compound is then reacted with n-propylamine to form the final product.
Applications De Recherche Scientifique
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
153526-67-1 |
|---|---|
Nom du produit |
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine |
Formule moléculaire |
C25H32N2O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-24-14-6-10-21-20(8-5-11-22(21)24)9-7-15-26-16-18-27(19-17-26)23-12-3-4-13-25(23)29-2/h3-4,6,8,10,12-14H,5,7,9,11,15-19H2,1-2H3 |
Clé InChI |
GNEXYDKXZDQGAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Autres numéros CAS |
153526-67-1 |
Synonymes |
4-(3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine MNPPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



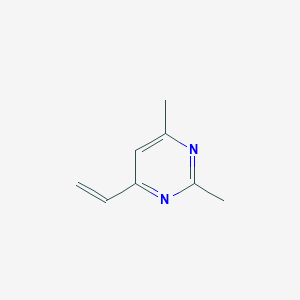
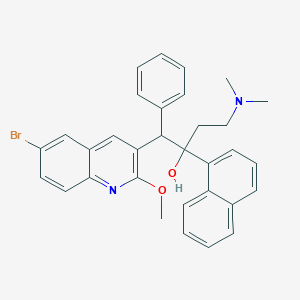
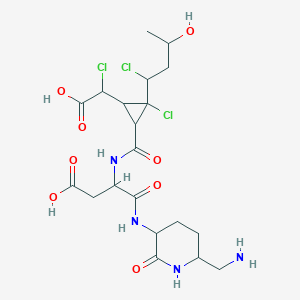
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
